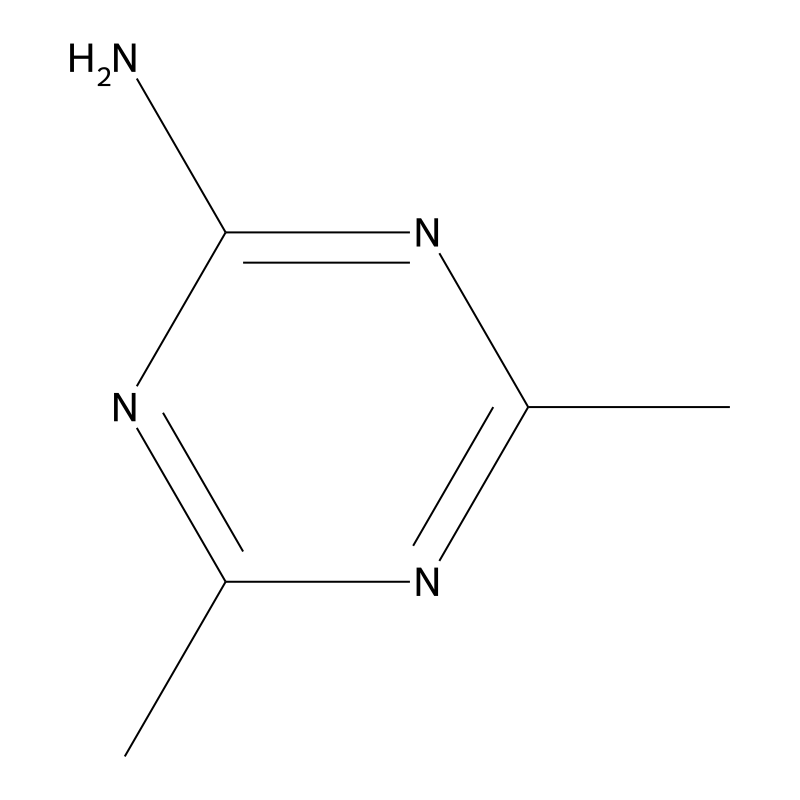2-Amino-4,6-dimethyl-1,3,5-triazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential in Medicinal Chemistry
Studies suggest that ammelide might hold potential in developing new drugs due to its unique structure and properties.
- Antimicrobial activity: Research indicates ammelide exhibits antimicrobial activity against various bacteria and fungi, including some resistant strains. However, further studies are needed to understand the mechanisms of action and potential therapeutic applications [].
- Anticancer properties: Preliminary studies suggest ammelide might possess anticancer properties. However, more research is required to validate these findings and explore its potential as an anti-cancer agent [].
2-Amino-4,6-dimethyl-1,3,5-triazine is a heterocyclic compound with the molecular formula . It belongs to the triazine family, characterized by a six-membered ring containing three nitrogen atoms. This compound is notable for its diverse applications in fields such as pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties and biological activities .
- Substitution Reactions: The amino group can be substituted with other functional groups like halogens or alkyl groups under specific conditions.
- Oxidation and Reduction Reactions: This compound can undergo oxidation or reduction to yield different derivatives. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
Common Reagents and Conditions- Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents.
- Oxidation/Reduction: Potassium permanganate (oxidizing agent) and sodium borohydride (reducing agent).
Research indicates that 2-Amino-4,6-dimethyl-1,3,5-triazine exhibits significant biological activity. It has been shown to interact with various molecular targets, including enzymes and receptors. The mechanism of action often involves inhibition of enzyme activity by binding to active or allosteric sites, which can alter the function of these enzymes .
The synthesis of 2-Amino-4,6-dimethyl-1,3,5-triazine typically involves the following methods:
- Reaction of Cyanuric Chloride with Ammonia: This method begins with the chlorination of cyanuric acid to form cyanuric chloride, which is then reacted with ammonia to produce the triazine compound.
- Alternative Synthesis: A novel method includes reacting potassium hydrogencyanamid with acetonitrile under controlled conditions at elevated temperatures over an extended period .
Industrial production often employs optimized synthetic routes for higher yields and cost-effectiveness using continuous flow reactors.
2-Amino-4,6-dimethyl-1,3,5-triazine has a wide range of applications:
- Pharmaceuticals: Used in drug discovery for developing compounds that target specific biological pathways.
- Agrochemicals: Acts as a precursor in the synthesis of herbicides and pesticides.
- Materials Science: Utilized in creating polymers and other materials due to its stability and reactivity.
Studies have demonstrated that 2-Amino-4,6-dimethyl-1,3,5-triazine can form co-crystals with other compounds such as guanidine. This interaction has enabled researchers to analyze the crystal structure of guanidine in its neutral form for the first time. Such studies provide insights into molecular arrangements and interactions in solid-state chemistry .
Similar Compounds: Comparison with Other Compounds
Several compounds exhibit structural similarities to 2-Amino-4,6-dimethyl-1,3,5-triazine:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 2-Amino-1,3,5-triazine | C3H5N7 | 0.88 |
| 2-Amino-4,6-dimethoxy-1,3,5-triazine | C5H8N4O2 | 0.77 |
| 2-Methoxy-6-methylpyrimidin-4-amine | C7H10N4O | 0.52 |
| 4-Amino-6-methyl-1,3,5-triazin-2-ol | C4H7N5O | 0.88 |
Uniqueness
The uniqueness of 2-Amino-4,6-dimethyl-1,3,5-triazine lies in its specific substitution pattern which enhances its hydrophobicity and stability compared to similar triazines. The presence of two methyl groups at positions four and six significantly alters its chemical behavior compared to other triazines without such substitutions .








